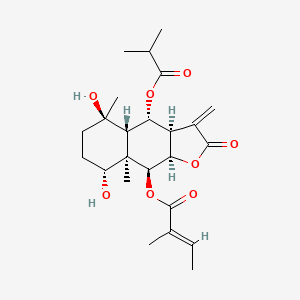

Wedelialactone A

Description

Properties

IUPAC Name |

[(3aR,4R,4aS,5R,8R,8aR,9S,9aR)-5,8-dihydroxy-5,8a-dimethyl-3-methylidene-4-(2-methylpropanoyloxy)-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O8/c1-8-12(4)21(27)32-19-17-15(13(5)22(28)31-17)16(30-20(26)11(2)3)18-23(6,29)10-9-14(25)24(18,19)7/h8,11,14-19,25,29H,5,9-10H2,1-4,6-7H3/b12-8+/t14-,15-,16-,17-,18+,19-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXQYZATVQTRST-VJTLMBDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]3[C@@]1([C@@H](CC[C@@]3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Wedelolactone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone A, a natural coumestan derived from plants such as Eclipta alba, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of Wedelolactone A. We dissect its primary molecular targets and the subsequent modulation of critical signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Molecular Targets and Signaling Pathways

Wedelolactone A exerts its biological effects by interacting with several key intracellular signaling molecules. The primary targets identified to date include IκB kinase (IKK), 5-lipoxygenase (5-Lox), and Signal Transducer and Activator of Transcription 3 (STAT3). By modulating the activity of these proteins, Wedelolactone A influences a cascade of downstream events crucial for cell survival, proliferation, and inflammation.

Inhibition of the NF-κB Signaling Pathway

A predominant mechanism of action for Wedelolactone A is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This pathway is a cornerstone of the inflammatory response and is frequently dysregulated in various cancers.

Wedelolactone A directly targets and inhibits the IκB kinase (IKK) complex.[1][5][6] IKK is responsible for the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB, IκBα.[2][3] By inhibiting IKK, Wedelolactone A prevents the degradation of IκBα, which then remains bound to the NF-κB p65/p50 dimer, sequestering it in the cytoplasm and preventing its translocation to the nucleus.[3][4] This blockade of nuclear translocation ultimately leads to the downregulation of NF-κB-mediated gene transcription of pro-inflammatory cytokines and survival factors.[2][4]

References

- 1. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Wedelolactone: A Technical Guide to Natural Sources and Isolation from Eclipta prostrata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a naturally occurring coumestan, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Exhibiting anti-inflammatory, anticancer, anti-hepatotoxic, and neuroprotective properties, this polyphenolic compound holds considerable promise for therapeutic applications.[3][4] This technical guide provides an in-depth overview of the natural sources of wedelolactone and detailed methodologies for its isolation and purification from its primary plant source, Eclipta prostrata. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Wedelolactone

Wedelolactone is predominantly found in plants belonging to the Asteraceae family.[4][5] The principal and most studied source is Eclipta prostrata (L.) L., commonly known as false daisy or Bhringraj.[1][5][6] Other notable plant sources that have been reported to contain wedelolactone include:

While present in these species, the majority of isolation and quantification research has centered on Eclipta prostrata due to its widespread use in traditional medicine and relatively higher abundance of the compound.[5]

Isolation of Wedelolactone from Eclipta prostrata

The isolation of wedelolactone from Eclipta prostrata involves a multi-step process encompassing extraction, fractionation, and purification. The selection of the appropriate methodology is critical to maximize the yield and purity of the final product.

Extraction Methodologies

A variety of extraction techniques have been employed to isolate wedelolactone, each with its own set of advantages and efficiencies. The choice of solvent is a crucial parameter, with polar solvents like methanol and ethanol demonstrating high efficacy.

Table 1: Comparison of Extraction Methods for Wedelolactone from Eclipta prostrata

| Extraction Method | Plant Part | Solvent System | Key Parameters | Yield of Wedelolactone | Reference |

| Soxhlet Extraction | Leaves | Methanol | Solid-to-liquid ratio: 1:150, 90°C, 6 h | 5.05 mg/g | [8] |

| Soxhlet Extraction | Leaves | Methanol | Solid-to-liquid ratio: 1:100, 90°C, 6 h | 0.7 mg/g | [8] |

| Soxhlet Extraction | Whole Plant | Methanol, Ethanol, Hexane, Aqueous | 50°C, 36 h | Methanol extract yielded 76% total extract | [9][10] |

| Ultrasonic Assisted Extraction | Aerial Parts | Methanol | 1:5 methanol-to-herb powder ratio | 0.36% | [6] |

| Ultrasonic Assisted Extraction | --- | --- | Optimized parameters | 6.73 mg/g | [6] |

| Microwave-Assisted Extraction | Aerial Parts | Ethanol-water mixture | Optimized conditions | 62.93 ± 0.82% (of extract) | [8] |

| Supercritical Fluid Extraction | Whole Plant | Supercritical CO₂ with methanol modifier | 25 MPa, 56°C, 9.44% modifier, 60 min | 15.37 ± 0.63 mg/100 g | [11] |

| Cold Percolation | Whole Plant | Ethyl acetate and ethanol | --- | 0.23% (pure crystals) | [12] |

Detailed Experimental Protocols

Protocol 1: Soxhlet Extraction and Initial Purification

This protocol is a widely cited conventional method for obtaining wedelolactone.

-

Plant Material Preparation: The aerial parts of Eclipta prostrata are collected, washed, and shade-dried. The dried material is then ground into a coarse powder.

-

Soxhlet Extraction: Twenty grams of the dried plant powder are packed into a thimble and placed in a Soxhlet apparatus.[10] The material is extracted with 180 mL of absolute methanol at 50°C for 36 hours.[10]

-

Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper.[10] The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[10]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with wedelolactone, is collected and evaporated to dryness.[13]

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

UAE offers a more rapid and efficient alternative to conventional methods.

-

Sample Preparation: Powdered plant material (passed through an 80-100 mesh screen) is used.[6]

-

Soaking: The powder is soaked in the extraction solvent (e.g., methanol) for approximately one hour in a vessel.[6]

-

Ultrasonication: An ultrasonic probe is immersed 1.0 cm into the solvent. Ultrasonication is applied with a 50% duty cycle (e.g., 5 seconds ON, 5 seconds OFF) to facilitate cell wall disruption and enhance extraction.[6]

-

Filtration and Concentration: The extract is filtered and concentrated as described in the Soxhlet protocol.

Purification Techniques

Following initial extraction and fractionation, further purification is necessary to obtain high-purity wedelolactone.

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the adsorbent.

-

Mobile Phase: A solvent system of chloroform:methanol (70:30 v/v) has been successfully used to elute wedelolactone.[13] Another reported system is toluene:ethyl acetate:formic acid (5:5:0.1 v/v/v).[14] The fractions are collected and monitored by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.[14]

-

Mobile Phase: Toluene:ethyl acetate:formic acid (6:3.5:0.5, v/v/v).[12]

-

Detection: Wedelolactone spots can be visualized under UV light (254 nm and 366 nm), where they appear as a purple to violet color.[9][12] The reported Rf value is approximately 0.42-0.56.[9][12]

Crystallization:

-

The fractions containing pure wedelolactone, as identified by TLC, are pooled and concentrated.

-

The concentrated solution is allowed to stand at a cool temperature, promoting the crystallization of wedelolactone as pale green crystals.[12]

Analytical Characterization

The identity and purity of the isolated wedelolactone are confirmed using various analytical techniques.

Table 2: Analytical Methods for Wedelolactone Characterization

| Technique | Method Details | Purpose | Reference |

| HPLC-PDA | C18 column; Mobile phase: methanol:water:acetic acid (95:5:0.04); Detection at 352 nm. | Quantification and purity assessment. | [15] |

| HPTLC | Silica gel 60 F254 plates; Mobile phase: toluene:ethyl acetate:formic acid (5:5:0.1); Densitometric analysis at 351 nm. | Identification and quantification. | [14] |

| UPLC | Kromasil C18 column (250 x 4.6 mm; 5.0 µm). | Pharmacokinetic studies and quantification in biological matrices. | [16] |

| Melting Point | --- | A melting point of approximately 328°C has been reported for purified wedelolactone. | [9] |

| Spectroscopy | UV, IR, NMR (¹H and ¹³C), and Mass Spectrometry. | Structural elucidation and confirmation. | [12] |

Experimental Workflows and Signaling Pathways

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of wedelolactone from Eclipta prostrata.

Key Signaling Pathways Modulated by Wedelolactone

Wedelolactone exerts its biological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

NF-κB Signaling Pathway:

Wedelolactone is a known inhibitor of the IκB kinase (IKK) complex.[13][17][18] By inhibiting IKK, it prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[19]

STAT3 Signaling Pathway:

Wedelolactone has been shown to down-regulate the IL-6/STAT3 signaling pathway.[20][21] It can inhibit the phosphorylation and activation of STAT3, a key transcription factor involved in cell proliferation, survival, and inflammation. This inhibition leads to a decrease in the expression of STAT3 target genes like c-Myc and various pro-inflammatory cytokines.[20][22]

References

- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]

- 2. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. ijfmr.com [ijfmr.com]

- 7. Herbs And Phytochemicals: Wedelolactone From Herbal Plants Eclipta Alba And Wedelia Calendulacea Shows Promise In Inhibiting Herpes Simplex Virus! - Thailand Medical News [thailandmedical.news]

- 8. Unlocking Therapeutic Potential: Comprehensive Extraction, Profiling, and Pharmacological Evaluation of Bioactive Compounds from Eclipta alba (L.) Hassk. for Dermatological Applications | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 11. Optimization of sample preparation variables for wedelolactone from Eclipta alba using Box-Behnken experimental design followed by HPLC identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPTLC detection, extraction - isolation optimization and characterization of in-house isolated Wedelolactone from the whole plant extract of Eclipta prostrata (L.) L. for the development of efficacious formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacophorejournal.com [pharmacophorejournal.com]

- 15. scielo.br [scielo.br]

- 16. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of Wedelolactone in Rat Plasma and its Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Wedelolactone | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]

- 18. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Wedelolactone A.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone A is a naturally occurring coumestan, a type of organic compound belonging to the flavonoid family, predominantly isolated from the medicinal plants Eclipta alba and Wedelia calendulacea. It has garnered significant attention in the scientific community for its diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Wedelolactone A, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its extraction, synthesis, and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

Wedelolactone A is characterized by a tetracyclic ring system, which forms the core of its chemical structure.

Table 1: Chemical Identifiers of Wedelolactone A

| Identifier | Value |

| IUPAC Name | 1,8,9-Trihydroxy-3-methoxy-6H-[1]benzofuro[3,2-c][1]benzopyran-6-one[2] |

| CAS Number | 524-12-9[3] |

| Molecular Formula | C₁₆H₁₀O₇[3] |

| Molecular Weight | 314.25 g/mol [3] |

| SMILES String | COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O[3] |

Table 2: Physicochemical Properties of Wedelolactone A

| Property | Value |

| Appearance | Yellow powder |

| Melting Point | 327-330 °C |

| Solubility | Soluble in DMSO, methanol, ethanol, and other organic solvents. Sparingly soluble in water.[4] |

| UV-Vis (λmax) | 253, 351 nm[4] |

| IR Data | Key peaks have been reported at 2819 cm⁻¹ (CHO) and 1677 cm⁻¹ (C=O).[1] |

| ¹H and ¹³C NMR | Specific spectral data with complete assignments of chemical shifts and coupling constants are not readily available in the public domain. Researchers should perform their own NMR analysis for structural confirmation. |

Biological Activities and Signaling Pathways

Wedelolactone A exerts its biological effects by modulating several key signaling pathways implicated in inflammation, cancer, and other disease processes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Wedelolactone A has been shown to be a potent inhibitor of this pathway. It directly inhibits the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB dimer (p65/p50) in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[5]

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and embryogenesis. Aberrant signaling is often associated with cancer. Wedelolactone A has been shown to modulate this pathway by inhibiting Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation, such as Runx2.

Inhibition of Caspase-11 and 5-Lipoxygenase

Wedelolactone A has been identified as an inhibitor of caspase-11, a key enzyme in the non-canonical inflammasome pathway that leads to pyroptotic cell death and the maturation of pro-inflammatory cytokines.[6] Additionally, it is a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. The IC₅₀ for 5-LOX inhibition has been reported to be approximately 2.5 µM.[7]

Experimental Protocols

Extraction and Purification of Wedelolactone A from Eclipta alba

Objective: To isolate and purify Wedelolactone A from the dried aerial parts of Eclipta alba.

Methodology:

-

Soxhlet Extraction:

-

Grind the dried aerial parts of Eclipta alba into a fine powder.

-

Pack the powdered plant material (approximately 100 g) into a thimble and place it in a Soxhlet extractor.

-

Extract the material with methanol (500 mL) for 24-48 hours, or until the solvent running through the extractor is colorless.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed extract onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate, followed by ethyl acetate to methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., toluene:ethyl acetate, 8:2).

-

Combine the fractions containing the compound of interest (visualized under UV light or with a suitable staining reagent).

-

Evaporate the solvent from the combined fractions to yield purified Wedelolactone A.

-

Total Synthesis of Wedelolactone A

Objective: To chemically synthesize Wedelolactone A.

Methodology (Convergent Synthesis Approach): [8][9][10][11][12]

This synthesis involves a multi-step process, with key reactions being the Sonogashira coupling and a carbonylative annulation.

-

Synthesis of Key Intermediates:

-

Synthesize 2-bromo-4,5-dibenzyloxyaniline and 2-ethynyl-5-methoxy-1,3-dibenzyloxybenzene through established organic synthesis methods.

-

-

Sonogashira Coupling:

-

Under an inert atmosphere (e.g., nitrogen), react 2-bromo-4,5-dibenzyloxyaniline with 2-ethynyl-5-methoxy-1,3-dibenzyloxybenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an organic base (e.g., triethylamine) in a suitable solvent (e.g., THF).

-

This reaction will yield 2-((4-methoxy-2,6-bis(benzyloxy)phenyl)ethynyl)-4,5-bis(benzyloxy)aniline.

-

-

Diazotization and Hydrolysis:

-

Convert the amino group of the coupled product to a hydroxyl group via a diazotization reaction followed by hydrolysis.

-

-

Carbonylative Annulation and Deprotection:

-

Subject the resulting phenol to a palladium-catalyzed carbonylative annulation reaction in the presence of carbon monoxide. This step forms the lactone ring.

-

Remove the benzyl protecting groups via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield Wedelolactone A.

-

Biological Activity Assays

Objective: To determine the inhibitory effect of Wedelolactone A on NF-κB activation.

Methodology: [1][13][14][15][16]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

After 24 hours, treat the transfected cells with various concentrations of Wedelolactone A for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage inhibition of NF-κB activity by Wedelolactone A compared to the stimulated control.

-

Objective: To measure the inhibitory effect of Wedelolactone A on caspase-11 activity.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., macrophages) and treat with various concentrations of Wedelolactone A.

-

Induce caspase-11 expression and activation by treating the cells with LPS.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Fluorometric Assay:

-

In a 96-well plate, add a specific fluorogenic substrate for caspase-11 (e.g., Z-WEHD-AFC) to each well containing the cell lysate.

-

Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time using a fluorescence plate reader.

-

Calculate the caspase-11 activity as the rate of fluorescence increase and determine the inhibitory effect of Wedelolactone A.

-

Objective: To determine the IC₅₀ of Wedelolactone A for 5-LOX inhibition.

-

Enzyme and Substrate Preparation:

-

Prepare a solution of purified 5-LOX enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of the substrate, arachidonic acid, in the same buffer.

-

-

Inhibition Assay:

-

In a 96-well UV-transparent plate, add the 5-LOX enzyme solution and various concentrations of Wedelolactone A (dissolved in DMSO, with a final DMSO concentration kept below 1%).

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately measure the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer. This absorbance corresponds to the formation of conjugated dienes, the product of the 5-LOX reaction.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of Wedelolactone A.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Objective: To analyze the effect of Wedelolactone A on the protein levels of key components of the Wnt/β-catenin pathway.

-

Cell Culture and Treatment:

-

Culture a suitable cell line and treat with various concentrations of Wedelolactone A for a specified time.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates (20-30 µg per lane) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, phosphorylated GSK-3β (p-GSK-3β), total GSK-3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

Wedelolactone A is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its ability to modulate key signaling pathways, such as NF-κB and Wnt/β-catenin, and inhibit important enzymes like caspase-11 and 5-LOX, underscores its potential as a lead compound for the development of new therapeutic agents for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this fascinating molecule. Further investigation, particularly in the area of detailed structural elucidation by NMR and in vivo efficacy studies, is warranted to fully realize the therapeutic potential of Wedelolactone A.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. researchgate.net [researchgate.net]

- 3. Wedelolactone | C16H10O7 | CID 5281813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN101235039B - Chemical total synthesis method for wedelolactone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. Caspase-11 Interaction with NLRP3 Potentiates the Noncanonical Activation of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 19. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. protocols.io [protocols.io]

- 23. Lipoxygenase activity determination [protocols.io]

- 24. Western Blot Protocol | Proteintech Group [ptglab.com]

- 25. researchgate.net [researchgate.net]

- 26. nacalai.com [nacalai.com]

Wedelolactone: A Technical Whitepaper on its Phytoestrogenic and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone (WDL), a naturally occurring coumestan found predominantly in plants of the Asteraceae family such as Eclipta prostrata and Wedelia chinensis, has garnered significant scientific interest for its diverse pharmacological profile.[1][2] Classified as a phytoestrogen, WDL exhibits a broad spectrum of biological activities, including potent anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][3][4] This technical guide provides a comprehensive overview of the phytoestrogenic nature of wedelolactone, details its key biological activities with a focus on underlying molecular mechanisms, presents quantitative data from various studies, and outlines relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Wedelolactone as a Phytoestrogen

Phytoestrogens are plant-derived compounds that can exert estrogen-like effects. Wedelolactone, belonging to the coumestan class of phytoestrogens, interacts with estrogen receptors (ERs) and modulates their signaling pathways.[3][5]

Interaction with Estrogen Receptors

Wedelolactone acts as an agonist for both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[5][6] This interaction has been demonstrated through the transactivation of estrogen response elements (ERE) in cells engineered to express these receptors.[5] At nanomolar concentrations, WDL stimulates the growth of ER-positive breast cancer cells (e.g., MCF-7, T47D) and activates both genomic and rapid non-genomic estrogen signaling pathways.[5][6] These effects are typically blocked by pure ER antagonists like ICI 182,780, confirming the ER-mediated mechanism.[5]

Interestingly, a synthetic derivative of wedelolactone, 3-butoxy-1,8,9-trihydroxy-6H-benzofuro[3,2-c]benzopyran-6-one (BTB), has been shown to act as a selective ER signaling inhibitor, effectively suppressing the growth of ER-positive breast, endometrial, and ovarian cancer cells.[7][8]

Estrogen Receptor Signaling Pathway

Upon binding to wedelolactone, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The WDL-ER complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This binding initiates the transcription of estrogen-responsive genes that are involved in cellular processes like proliferation.

Key Biological Activities

Beyond its phytoestrogenic properties, wedelolactone exhibits a range of other significant biological effects.

Anti-inflammatory Activity

Wedelolactone is a potent anti-inflammatory agent that acts through the modulation of several key signaling pathways.[9]

-

NF-κB Pathway: WDL inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway.[3][10] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[10][11] This action blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][11][12]

-

IL-6/STAT3 Pathway: In models of colitis, WDL has been shown to down-regulate the IL-6/STAT3 inflammatory signaling pathway, significantly reducing colonic damage and inflammation.[9][13]

-

NLRP3 Inflammasome: WDL acts as a broad-spectrum inhibitor of the NLRP3 inflammasome, which is involved in pyroptosis and the secretion of IL-1β.[14] It promotes the phosphorylation of NLRP3, which inhibits inflammasome activation.[14]

Anti-cancer Activity

Wedelolactone demonstrates significant anti-cancer effects across various cancer types through multiple mechanisms.[3]

-

Prostate Cancer: WDL down-regulates the oncoprotein c-Myc by decreasing its protein levels, nuclear localization, and transcriptional activity.[3][15] It can also induce caspase-dependent apoptosis via the downregulation of PKCε.[16]

-

Breast Cancer: While it stimulates ER-positive cells at low (nM) doses, WDL is cytotoxic to breast cancer cells at higher (µM) concentrations.[5] It can act as a catalytic inhibitor of DNA topoisomerase IIα, an enzyme crucial for DNA replication in proliferating cancer cells.[17]

-

Hepatocellular Carcinoma: In HepG2 cells, liposomal formulations of WDL have been shown to inhibit cell development and induce apoptosis.[3]

-

Head and Neck Squamous Cancer: WDL inhibits the proliferation and migration of these cancer cells by inhibiting the Aryl Hydrocarbon Receptor (AhR) pathway.[18]

Hepatoprotective Activity

Wedelolactone is well-documented for its ability to protect the liver from various toxins and immune-mediated injury.[10][19]

-

Antioxidant Effects: WDL directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, shielding the liver from oxidative stress.[3][20]

-

Anti-inflammatory Action: As described previously, WDL's inhibition of the NF-κB pathway is a key mechanism in its hepatoprotective effect, reducing the inflammatory response in liver injury models.[10][11]

-

Metabolic Regulation: WDL can improve hepatic lipid metabolism and ameliorate hepatic steatosis (fatty liver) through the activation of AMP-activated protein kinase (AMPK).[3][21]

-

Ferroptosis Inhibition: In sepsis-induced liver injury, WDL has been shown to mitigate damage by inhibiting ferroptosis and oxidative stress via the PI3K/AKT/NRF2 and SLC7A11/GPX4 signaling pathways.[20]

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of wedelolactone from various studies.

Table 1: In Vitro Anti-inflammatory and Anti-Insulin Resistance Activity

| Target/Assay | Cell Line | WDL Concentration | Effect | Reference |

|---|---|---|---|---|

| Cytokine Production (TNF-α, IL-6, IL-8) | Raw 264.7 | 30 µg/mL | Significant inhibition of LPS-induced production | [22] |

| ROS Generation & NADPH Oxidase | Raw 264.7 | 30 µg/mL | Significant reduction in LPS-stimulated activity | [22] |

| Glucose Uptake | 3T3-L1 | Not specified | Improved glucose uptake | [22] |

| IRS1 and GLUT4 Expression | 3T3-L1 | Not specified | Upregulated expression | [22] |

| Cytokine Secretion (TNF-α, IL-6, etc.) | BMDMs | 30 µg/mL | Significant inhibition of zymosan-mediated secretion |[23] |

Table 2: In Vitro Anti-Cancer Activity

| Target/Assay | Cancer Type | IC50 / Concentration | Effect | Reference |

|---|---|---|---|---|

| 5-lipoxygenase (5-Lox) Inhibition | Not specified | 2.5 µM | Inhibition of enzyme activity | [16] |

| Cell Proliferation | Head and Neck Squamous | > 6.25 µg/mL | Decreased proliferation | [18] |

| Cell Migration (EMT) | Head and Neck Squamous | < 12.5 µg/mL | Inhibition of migration, increased E-cadherin | [18] |

| ER Transactivation Inhibition (by BTB derivative) | Breast, Endometrial, Ovarian | 2.5 µM | Effective suppression of E2-induced activity | [7][8] |

| c-Myc Expression | Prostate (LNCaP) | 10–30 µM | Dose-dependent decrease in protein level |[15] |

Table 3: In Vivo Anti-inflammatory and Hepatoprotective Activity

| Animal Model | WDL Dose | Effect | Reference |

|---|---|---|---|

| DSS-induced Colitis (Rats) | 50 & 100 mg/kg (oral) | Attenuated colonic damage, decreased pro-inflammatory cytokines | [9][13] |

| Carrageenan-induced Paw Edema (Rats) | 100 & 200 mg/kg | 34.02% & 38.80% inhibition of edema | [24] |

| Zymosan-induced Shock (Mice) | 30 mg/kg (oral) | Significantly rescued mice from shock | [23] |

| CCl4-induced Liver Injury (Mice) | 220 mg/kg (oral, 7 days) | Improved histology, reduced transaminases, inhibited apoptosis | [12] |

| ConA-induced Hepatitis (Mice) | Not specified | Markedly reduced serum transaminases and liver damage |[10][11] |

Experimental Protocols

This section outlines common methodologies used to investigate the properties of wedelolactone.

Extraction and Isolation

-

Objective: To extract wedelolactone from plant material (e.g., dried leaves of Eclipta prostrata).

-

Soxhlet Extraction:

-

Place powdered, dried plant material (e.g., 20g) into a Soxhlet thimble.[25]

-

Use methanol (e.g., 70% v/v) as the solvent in the apparatus.[25]

-

Conduct the extraction at the solvent's boiling point (e.g., 50°C) for an extended period (e.g., 36 hours).[25]

-

Filter the resulting extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Mix powdered plant material with a solvent (e.g., 48% ethanol-water) at a specific solid-to-liquid ratio (e.g., 50 mL/g).[2]

-

Submerge the mixture in an ultrasonic bath or use an ultrasonic probe.

-

Apply specific ultrasound power (e.g., 90 W) at a controlled temperature (e.g., 40°C) for a short duration (e.g., 11 minutes).[2]

-

Filter and concentrate the extract. This method is often faster and more efficient than conventional techniques.[2]

-

-

Purification: Crude extracts are often purified using column chromatography with silica gel.[26] Further purification can be achieved with preparative high-performance thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC).[26][27]

Cell-Based Assays

-

Cell Proliferation (MTT) Assay:

-

Seed cells (e.g., SCC-4, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of wedelolactone or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).

-

Add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Invasion Assay (Boyden Chamber):

-

Coat the upper surface of a transwell insert (8-μm pore size) with Matrigel and allow it to solidify.

-

Resuspend cancer cells (e.g., ~40,000 cells) in serum-free medium containing wedelolactone or a control and add them to the upper chamber.[15]

-

Add medium containing a chemoattractant (e.g., 3% fetal serum) to the lower chamber.[15]

-

Incubate for a set period (e.g., 16 hours) to allow for cell invasion through the Matrigel and membrane.[15]

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the stained cells under a microscope to quantify invasion.

-

-

Western Blot Analysis:

-

Treat cells with wedelolactone for a specified time, then lyse the cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p65, c-Myc, ERα).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

In Vivo Animal Studies

-

Objective: To evaluate the efficacy and mechanism of wedelolactone in a living organism.

-

General Workflow:

-

Animal Model Selection: Choose a model relevant to the disease being studied (e.g., male C57BL/6 mice for ConA-induced hepatitis; Wistar rats for DSS-induced colitis).[10][13]

-

Acclimatization: Allow animals to acclimatize to laboratory conditions for at least one week.

-

Grouping: Randomly divide animals into groups (e.g., vehicle control, disease model, WDL treatment groups at different doses).[13]

-

Drug Administration: Administer wedelolactone (often dissolved in a vehicle like corn oil or CMC-Na) via a specific route (e.g., oral gavage) for a set duration. Pre-treatment before disease induction is common.[10]

-

Disease Induction: Induce the disease (e.g., intravenous injection of Concanavalin A; providing 5% Dextran Sulfate Sodium in drinking water).[10][13]

-

Monitoring & Sample Collection: Monitor animals for clinical signs. At the end of the experiment, collect blood for serum analysis (e.g., ALT, AST, cytokines via ELISA) and tissues (e.g., liver, colon) for histology (H&E staining), immunohistochemistry, or molecular analysis (Western blot, qPCR).[10][20]

-

Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effect of wedelolactone treatment.

-

Conclusion

Wedelolactone is a multifaceted phytochemical with a well-defined role as a phytoestrogen and a broad array of other powerful biological activities. Its ability to modulate critical cellular pathways such as ER, NF-κB, and c-Myc signaling underscores its therapeutic potential for a range of chronic diseases, including hormone-related cancers, inflammatory disorders, and liver conditions. The compiled quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research and development. Further investigation into the structure-activity relationships, pharmacokinetic properties, and potential for synergistic combinations will be crucial in translating the promise of wedelolactone into novel therapeutic strategies.

References

- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wedelolactone induces growth of breast cancer cells by stimulation of estrogen receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Wedelolactone Derivative Inhibits Estrogen Receptor-Mediated Breast, Endometrial, and Ovarian Cancer Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The wedelolactone derivative inhibits estrogen receptor-mediated breast, endometrial, and ovarian cancer cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. worldscientific.com [worldscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Redox state alters anti-cancer effects of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Wedelolactone activates the PI3K/AKT/NRF2 and SLC7A11/GPX4 signalling pathways to alleviate oxidative stress and ferroptosis and improve sepsis-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biological and Functional Properties of Wedelolactone in Human Chronic Diseases [techscience.com]

- 22. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 23. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijfmr.com [ijfmr.com]

- 25. journal.nuc.edu.iq [journal.nuc.edu.iq]

- 26. researchgate.net [researchgate.net]

- 27. Enhanced wedelolactone content in in vitro-raised genetically uniform Wedelia chinensis under the influence of CuSO4 - PMC [pmc.ncbi.nlm.nih.gov]

Wedelolactone A: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone A, a naturally occurring coumestan, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent pharmacological activities. First isolated in 1956 from Wedelia calendulacea and later from Eclipta prostrata, this polyphenol has been the subject of extensive research, revealing its therapeutic potential across a spectrum of diseases.[1][2] This technical guide provides an in-depth overview of the discovery, history, and key scientific investigations into Wedelolactone A. It details the methodologies for its isolation and synthesis, presents its pharmacological activities with a focus on its mechanism of action as an IκB kinase (IKK) inhibitor, and summarizes key quantitative data. Furthermore, this guide illustrates critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Natural Sources

Wedelolactone A was first identified in 1956.[1][2] It is a characteristic secondary metabolite found in plants of the Asteraceae family, particularly within the genera Eclipta and Wedelia.[3] The primary natural sources for the isolation of Wedelolactone A are Eclipta prostrata (formerly Eclipta alba), commonly known as false daisy or Bhringraj, and Wedelia calendulacea.[4][5][6] It has also been isolated from Wedelia chinensis and Sphagneticola trilobata.[4][5] The concentration of Wedelolactone A can vary between different parts of the plant, with leaves often containing the highest percentage.[7]

Table 1: Natural Sources of Wedelolactone A

| Plant Species | Family | Plant Part(s) |

| Eclipta prostrata (Eclipta alba) | Asteraceae | Whole plant, leaves[4][8][9] |

| Wedelia calendulacea | Asteraceae | Not specified[4][5] |

| Wedelia chinensis | Asteraceae | Not specified[4][5] |

| Sphagneticola trilobata | Asteraceae | Not specified[4] |

Isolation and Synthesis

Isolation from Natural Sources

Various methods have been employed for the extraction and isolation of Wedelolactone A from plant materials. These techniques range from traditional solvent extraction to more advanced methods aimed at improving yield and purity.

A common method for extracting Wedelolactone A involves using a Soxhlet apparatus.[10]

-

Preparation of Plant Material: The aerial parts of the plant (e.g., Eclipta alba) are shade-dried and then powdered.

-

Extraction: The powdered material is placed in the thimble of a Soxhlet apparatus. A solvent such as methanol, ethanol, hexane, or water is heated in the distillation flask.[10] The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of the siphon arm, it is siphoned back into the distillation flask, carrying the extracted compounds with it. This process is repeated for an extended period (e.g., 36 hours at 50°C) to ensure thorough extraction.[10]

-

Concentration: The resulting extract is filtered and then concentrated using a rotary evaporator to remove the solvent.[10]

-

Purification: The crude extract can be further purified using techniques such as column chromatography to isolate pure Wedelolactone A.[9]

UAE is a more modern and efficient method for extracting Wedelolactone A.

-

Preparation: Powdered plant material is soaked in a suitable solvent (e.g., methanol) in a vessel for approximately one hour.[9]

-

Ultrasonication: An ultrasonic probe is immersed in the solvent-plant material mixture. Ultrasonication is then applied, often in a pulsed manner (e.g., 5 seconds ON, 5 seconds OFF) with a specific duty cycle (e.g., 50%).[9] Key parameters such as solvent type, temperature, extraction time, solvent-to-material ratio, and ultrasonic power are optimized to maximize yield.

-

Processing: Following ultrasonication, the extract is processed similarly to the Soxhlet extract, involving filtration, concentration, and purification. One study reported a yield of 0.36% Wedelolactone A from E. alba using a 1:5 methanol-to-herb powder ratio with this method.[9][10]

Caption: Workflow for the isolation of Wedelolactone A from plant sources.

Total Synthesis

The complex structure of Wedelolactone A, with its dense pattern of oxygenated polyphenols, makes its total synthesis challenging.[1] However, several synthetic routes have been developed. A notable convergent approach involves key steps such as the palladium-catalyzed Sonogashira reaction and a palladium-catalyzed carbonylative annulation reaction.[1][11] This strategy allows for the creation of diversified analogues of Wedelolactone A for further biological investigation.[1][11] Other synthetic strategies have also been reported, including those derived from mono-phenol derivatives through Sonogashira and cross-coupling reactions.[3][12]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]

- 5. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wedelolactone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijfmr.com [ijfmr.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Therapeutic Potential of Wedelolactone in Chronic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone (WDL), a naturally occurring coumestan found in plants such as Eclipta prostrata, has garnered significant scientific interest for its broad-spectrum therapeutic activities. This technical guide provides an in-depth analysis of the known therapeutic potential of Wedelolactone in a range of chronic diseases, including cancer, inflammatory disorders, liver diseases, metabolic syndromes, and neurodegenerative conditions. We delve into the molecular mechanisms of action, supported by a comprehensive review of preclinical data. This document summarizes key quantitative findings in structured tables for comparative analysis, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by Wedelolactone using Graphviz diagrams. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to facilitate further investigation and potential clinical translation of this promising natural compound.

Cancer

Wedelolactone has demonstrated significant anticancer properties across various cancer types, primarily by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] Its multifaceted mechanism of action makes it a compelling candidate for further oncological research.

Mechanism of Action in Cancer

Wedelolactone exerts its anticancer effects through several mechanisms, including the inhibition of critical oncogenic transcription factors, modulation of cell cycle proteins, and induction of apoptosis.[1][2] In prostate cancer, WDL has been shown to down-regulate the expression and activity of c-Myc, a pivotal oncoprotein.[1] It also inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells, leading to the accumulation of polyubiquitinated proteins and cell death.[3]

Signaling Pathways in Cancer

Wedelolactone disrupts c-Myc oncogenic signaling in prostate cancer cells. It down-regulates c-Myc mRNA expression, reduces c-Myc protein levels, and inhibits its nuclear localization and transcriptional activity.[1] This leads to a decrease in cancer cell viability and invasion.[1]

In breast cancer cells, Wedelolactone has been found to inhibit the IκB-α/NF-κB signaling pathway, which is crucial for cancer cell invasion and metastasis.[4] By blocking this pathway, WDL reduces the expression of matrix metalloproteinases (MMPs).[4]

References

- 1. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cjnmcpu.com [cjnmcpu.com]

The Dual Therapeutic Potential of Wedelolactone: A Technical Guide to its Hepatoprotective and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a naturally occurring coumestan found in plants of the Wedelia and Eclipta genera, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the hepatoprotective and neuroprotective effects of Wedelolactone, focusing on the underlying molecular mechanisms, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics for liver and neurological disorders.

Hepatoprotective Effects of Wedelolactone

Wedelolactone has demonstrated significant protective effects in various experimental models of liver injury, including those induced by carbon tetrachloride (CCl4), Concanavalin A (ConA), and cholestasis. Its hepatoprotective actions are primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.

Quantitative Data on Hepatoprotective Efficacy

The following tables summarize the dose-dependent effects of Wedelolactone on key biochemical markers in different models of liver injury.

Table 1: Effect of Wedelolactone on CCl4-Induced Acute Liver Injury in Mice

| Parameter | Treatment Group | Dose (mg/kg) | Result | Fold Change vs. CCl4 Control |

| Serum ALT (U/L) | CCl4 Control | - | 580 ± 65 | - |

| Wedelolactone | 25 | 320 ± 40 | ↓ 1.8 | |

| Wedelolactone | 50 | 180 ± 25 | ↓ 3.2 | |

| Serum AST (U/L) | CCl4 Control | - | 650 ± 70 | - |

| Wedelolactone | 25 | 380 ± 45 | ↓ 1.7 | |

| Wedelolactone | 50 | 220 ± 30 | ↓ 3.0 | |

| Liver MDA (nmol/mg protein) | CCl4 Control | - | 8.5 ± 1.2 | - |

| Wedelolactone | 25 | 5.2 ± 0.8 | ↓ 1.6 | |

| Wedelolactone | 50 | 3.1 ± 0.5 | ↓ 2.7 | |

| Liver SOD (U/mg protein) | CCl4 Control | - | 25 ± 4 | - |

| Wedelolactone | 25 | 42 ± 5 | ↑ 1.7 | |

| Wedelolactone | 50 | 58 ± 7 | ↑ 2.3 | |

| Liver GSH-Px (U/mg protein) | CCl4 Control | - | 18 ± 3 | - |

| Wedelolactone | 25 | 30 ± 4 | ↑ 1.7 | |

| Wedelolactone | 50 | 45 ± 6 | ↑ 2.5 |

Data compiled from multiple studies and presented as mean ± SD. Fold change is an approximation based on the provided data.

Table 2: Effect of Wedelolactone on Concanavalin A-Induced Immune-Mediated Hepatitis in Mice

| Parameter | Treatment Group | Dose (mg/kg) | Result (pg/mL) | Fold Change vs. ConA Control |

| Serum TNF-α | ConA Control | - | 1200 ± 150 | - |

| Wedelolactone | 20 | 650 ± 80 | ↓ 1.8 | |

| Wedelolactone | 40 | 300 ± 50 | ↓ 4.0 | |

| Serum IL-6 | ConA Control | - | 1500 ± 200 | - |

| Wedelolactone | 20 | 800 ± 100 | ↓ 1.9 | |

| Wedelolactone | 40 | 400 ± 60 | ↓ 3.8 | |

| Serum IFN-γ | ConA Control | - | 2500 ± 300 | - |

| Wedelolactone | 20 | 1400 ± 180 | ↓ 1.8 | |

| Wedelolactone | 40 | 700 ± 90 | ↓ 3.6 |

Data compiled from multiple studies and presented as mean ± SD. Fold change is an approximation based on the provided data.

Signaling Pathways in Hepatoprotection

Wedelolactone exerts its hepatoprotective effects by modulating several key signaling pathways:

-

NF-κB Signaling Pathway: Wedelolactone inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][2][3] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4]

-

Nrf2 Signaling Pathway: Wedelolactone activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[5] By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and detoxifying enzymes.[2][5]

-

FXR Signaling Pathway: In cholestatic liver injury, Wedelolactone has been shown to activate the Farnesoid X receptor (FXR).[5] This nuclear receptor plays a crucial role in bile acid homeostasis. Activation of FXR by Wedelolactone helps to reduce the accumulation of toxic bile acids in the liver.[5]

-

Hippo Pathway: Recent studies suggest that Wedelolactone can attenuate liver fibrosis by suppressing the Hippo pathway, leading to the inhibition of Yes-associated protein (YAP) and tafazzin (TAZ), key mediators of hepatic stellate cell activation.

Experimental Protocols for Hepatoprotective Studies

This model is widely used to screen for hepatoprotective agents that act by mitigating oxidative stress.

-

Animals: Male C57BL/6 mice (6-8 weeks old).

-

Procedure:

-

Administer Wedelolactone (dissolved in a suitable vehicle like corn oil) or vehicle control to mice via oral gavage for 7 consecutive days.

-

On day 7, one hour after the final dose of Wedelolactone, inject mice intraperitoneally with a single dose of CCl4 (0.1 mL/kg, diluted 1:9 in olive oil).

-

24 hours after CCl4 injection, collect blood via cardiac puncture for serum analysis of ALT and AST levels.

-

Euthanize the mice and harvest the liver tissue. A portion of the liver is fixed in 10% neutral buffered formalin for histopathological examination (H&E staining). Another portion is snap-frozen in liquid nitrogen and stored at -80°C for the analysis of MDA, SOD, and GSH-Px levels, and for Western blotting of signaling proteins.

-

This model is used to evaluate the anti-inflammatory and immunomodulatory effects of test compounds.

-

Animals: Male BALB/c mice (8-10 weeks old).

-

Procedure:

-

Administer Wedelolactone or vehicle control intravenously 2 hours prior to ConA injection.

-

Inject ConA (20 mg/kg) intravenously to induce hepatitis.

-

8 hours after ConA injection, collect blood for the measurement of serum ALT, AST, and cytokine levels (TNF-α, IL-6, IFN-γ) using ELISA kits.

-

Harvest liver tissue for histopathological analysis and immunohistochemistry to assess immune cell infiltration.

-

Neuroprotective Effects of Wedelolactone

Wedelolactone has emerged as a promising neuroprotective agent, demonstrating efficacy in models of ischemic stroke and neurodegenerative diseases. Its neuroprotective mechanisms involve the suppression of oxidative stress, ferroptosis, and neuroinflammation.

Quantitative Data on Neuroprotective Efficacy

Table 3: Effect of Wedelolactone on Middle Cerebral Artery Occlusion (MCAO)/Reperfusion-Induced Ischemic Stroke in Mice

| Parameter | Treatment Group | Dose (mg/kg) | Result | % Reduction vs. MCAO Control |

| Infarct Volume (mm³) | MCAO Control | - | 120 ± 15 | - |

| Wedelolactone | 5 | 85 ± 10 | 29.2% | |

| Wedelolactone | 10 | 50 ± 8 | 58.3% | |

| Neurological Deficit Score | MCAO Control | - | 3.5 ± 0.5 | - |

| Wedelolactone | 5 | 2.2 ± 0.4 | 37.1% | |

| Wedelolactone | 10 | 1.3 ± 0.3 | 62.9% |

Data compiled from multiple studies and presented as mean ± SD. The neurological deficit score is on a 0-4 scale, where a higher score indicates greater impairment.

Signaling Pathways in Neuroprotection

The neuroprotective effects of Wedelolactone are mediated through the following key signaling pathways:

-

HIF-1α/SLC7A11/GPX4 Signaling Pathway: In the context of ischemic stroke, Wedelolactone has been shown to protect neurons by inhibiting ferroptosis, a form of iron-dependent programmed cell death.[6] It promotes the nuclear translocation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn upregulates the expression of SLC7A11 (a component of the cystine/glutamate antiporter system Xc-) and Glutathione Peroxidase 4 (GPX4).[6][7] This cascade enhances the cellular antioxidant capacity and inhibits lipid peroxidation, a hallmark of ferroptosis.[6]

-

Antioxidant and Anti-inflammatory Pathways: Similar to its hepatoprotective effects, Wedelolactone's neuroprotective actions also involve the modulation of Nrf2 and NF-κB signaling pathways to combat oxidative stress and neuroinflammation in the brain.

Experimental Protocols for Neuroprotective Studies

This is a widely used model to mimic focal cerebral ischemia in humans.

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Procedure:

-

Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and temporarily clamp the CCA and ICA.

-

Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

-

Administer Wedelolactone (e.g., intravenously or intraperitoneally) at the onset of reperfusion.

-

24 hours after MCAO, assess neurological deficits using a standardized scoring system.

-

Euthanize the rats and harvest the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

This cell-based model simulates the ischemic conditions of a stroke.

-

Cells: Primary cortical neurons or a neuronal cell line (e.g., PC12, SH-SY5Y).

-

Procedure:

-

Culture the cells to the desired confluency.

-

Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified period (e.g., 2-4 hours) to induce OGD.

-

After the OGD period, return the cells to normal culture medium with glucose and incubate under normoxic conditions to simulate reperfusion.

-

Treat the cells with different concentrations of Wedelolactone during the reperfusion phase.

-

After a set time (e.g., 24 hours), assess cell viability (e.g., using MTT assay), apoptosis (e.g., TUNEL staining or caspase-3 activity assay), and markers of oxidative stress and ferroptosis (e.g., ROS production, iron levels, GPX4 expression).

-

Conclusion

Wedelolactone exhibits robust hepatoprotective and neuroprotective effects through its multifaceted mechanisms of action, primarily centered on the mitigation of oxidative stress, inflammation, and specific forms of programmed cell death. The quantitative data and detailed signaling pathways presented in this guide underscore its potential as a lead compound for the development of novel therapies for a range of liver and neurological diseases. The provided experimental protocols offer a framework for further investigation into the therapeutic efficacy and molecular targets of this promising natural product. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Wedelolactone in human diseases.

References

- 1. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of wedelolactone against CCl4-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wedelolactone alleviates cholestatic liver injury by regulating FXR-bile acid-NF-κB/NRF2 axis to reduce bile acid accumulation and its subsequent inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wedelolactone Ameliorates Ischemic Stroke by Inhibiting Oxidative Damage and Ferroptosis via HIF-1α/SLC7A11/GPX4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Biosynthesis of Wedelolactone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wedelolactone, a naturally occurring coumestan found in plants of the Asteraceae family, notably Eclipta prostrata and Wedelia species, has garnered significant attention for its diverse pharmacological activities.[1] These include anti-inflammatory, anti-cancer, and hepatoprotective properties. Understanding the biosynthetic pathway of wedelolactone is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, meeting the growing demand for this high-value phytochemical. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of wedelolactone, from its origins in the phenylpropanoid pathway to the final enzymatic conversions. It includes available quantitative data on metabolite accumulation and gene expression, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers and drug development professionals.

The Putative Biosynthetic Pathway of Wedelolactone

The biosynthesis of wedelolactone is a complex process that originates from the general phenylpropanoid pathway, a central route for the synthesis of a wide array of plant secondary metabolites. The pathway proceeds through the flavonoid and isoflavonoid biosynthesis routes, culminating in the formation of the coumestan scaffold of wedelolactone. The proposed pathway, primarily elucidated through transcriptomic and metabolomic studies in Eclipta prostrata, involves a series of enzymatic steps.[2][3][4]

The pathway can be conceptualized in the following stages:

-

Stage 1: Phenylpropanoid Pathway Core Reactions. The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL). p-Coumaroyl-CoA is a critical branch-point intermediate in phenylpropanoid metabolism.

-

Stage 2: Chalcone and Flavanone Formation. p-Coumaroyl-CoA enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone. Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to naringenin, a central flavanone intermediate.

-

Stage 3: Divergence to Flavones and Isoflavonoids. The pathway then diverges into two main branches leading to the precursors of wedelolactone:

-

Flavone Branch: Naringenin can be converted to the flavone apigenin.[2] This is typically mediated by a Flavone Synthase (FNS).

-

Isoflavonoid Branch: A key step is the conversion of the flavanone (naringenin or liquiritigenin) to an isoflavone. Isoflavone Synthase (IFS), a cytochrome P450 enzyme, is responsible for this critical rearrangement. From naringenin, this would lead to the isoflavone genistein. An alternative entry point into isoflavonoid synthesis involves the reduction of p-coumaroyl-CoA to form isoliquiritigenin, which is then converted to the flavanone liquiritigenin and subsequently to the isoflavone daidzein.[2]

-

-

Stage 4: Formation of the Coumestan Core. Both the apigenin and daidzein/genistein branches are thought to converge on the synthesis of coumestrol, the direct precursor to wedelolactone. This part of the pathway is less clearly defined but is proposed to involve hydroxylations and rearrangements to form the characteristic four-ring coumestan structure. Daidzein and genistein can both be precursors to 2-hydroxydaidzein, which is a key intermediate that can be further processed to coumestrol.[2]

-

Stage 5: Final Steps to Wedelolactone. Coumestrol is then hydroxylated to form demethylwedelolactone. The final step is the methylation of demethylwedelolactone to yield wedelolactone, likely catalyzed by an O-methyltransferase.[5]

Below is a diagrammatic representation of the putative biosynthetic pathway of wedelolactone.

Caption: Putative biosynthetic pathway of Wedelolactone from L-phenylalanine.

Regulation of Wedelolactone Biosynthesis

The biosynthesis of wedelolactone, like many other plant secondary metabolites, is tightly regulated by both developmental cues and environmental stimuli. Transcriptomic studies have revealed that the expression of genes encoding biosynthetic enzymes is tissue-specific and can be induced by stress.

Tissue-Specific Accumulation and Gene Expression

In Eclipta prostrata, there is a differential accumulation of wedelolactone and its precursor, demethylwedelolactone, in different plant organs. Demethylwedelolactone is found in higher concentrations in the roots, while wedelolactone accumulates to a greater extent in the aerial parts, particularly the shoots.[2][3][4] This suggests that the final methylation step predominantly occurs in the shoots or that wedelolactone is transported to these tissues after synthesis.

Consistent with metabolite accumulation, the transcripts of many genes involved in the biosynthesis pathway are upregulated in the shoots compared to the roots.[2][3][4]

Induction by Elicitors

The production of wedelolactone is known to be enhanced by various elicitors, particularly those associated with plant defense responses.

-

Wound Stress: Mechanical wounding has been shown to induce the accumulation of both wedelolactone and demethylwedelolactone, along with the upregulation of related biosynthetic transcripts.[2][3][4] This indicates that wedelolactone may play a role in the plant's defense against herbivores.

-

Hormonal Regulation: The signaling molecules methyl jasmonate (MeJA) and salicylic acid (SA) are key regulators of plant defense responses and are known to influence the biosynthesis of a wide range of secondary metabolites. While direct evidence for their specific roles in regulating the wedelolactone pathway is still emerging, their known functions in inducing flavonoid and isoflavonoid biosynthesis suggest they are likely involved. MeJA is a central component of the jasmonate signaling pathway, which is typically activated in response to wounding and necrotrophic pathogens. Salicylic acid is the primary hormone involved in the defense against biotrophic pathogens. The crosstalk between these two pathways is complex and can be either synergistic or antagonistic, depending on the specific context.[1][6][7][8]

Below is a simplified diagram illustrating the potential regulation of wedelolactone biosynthesis by jasmonate and salicylate signaling pathways.

Caption: Simplified model of hormonal regulation of wedelolactone biosynthesis.

Quantitative Data

Quantitative analysis of metabolites and gene expression provides valuable insights into the dynamics of the wedelolactone biosynthesis pathway. The following tables summarize the available quantitative data from studies on Eclipta prostrata.

Table 1: Metabolite Accumulation in Eclipta prostrata

| Metabolite | Tissue | Condition | Concentration (µg/g DW) | Reference |

| Wedelolactone | Shoot | Control | Data not available | [2][3][4] |

| Wedelolactone | Root | Control | Data not available | [2][3][4] |

| Demethylwedelolactone | Shoot | Control | Data not available | [2][3][4] |

| Demethylwedelolactone | Root | Control | Data not available | [2][3][4] |

| Naringenin | Various | Developmental Stages | Detected | [2][3][4] |

| Apigenin | Various | Developmental Stages | Detected | [2][3][4] |

Note: Absolute quantification data for control conditions were not available in the reviewed literature snippets. The presence of naringenin and apigenin was confirmed at different developmental stages.

Table 2: Relative Expression of Biosynthesis Genes in Eclipta prostrata

| Gene (Putative Function) | Tissue Comparison (Shoot vs. Root) | Wound Stress Induction | Reference |

| 13 Selected Transcripts | Mainly Upregulated in Shoot | Upregulated | [2][3][4] |

Note: The specific fold-change values were not available in the reviewed literature snippets. The 13 selected differentially expressed transcripts related to wedelolactone biosynthesis were validated by qRT-PCR.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of wedelolactone biosynthesis.

Extraction and Quantification of Wedelolactone by HPLC